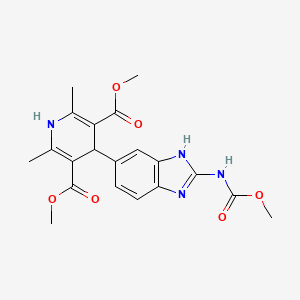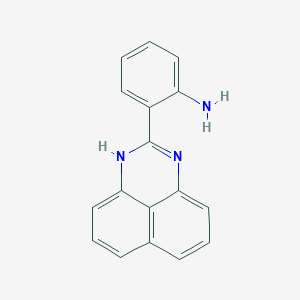
2-(1H-Perimidin-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Perimidin-2-YL)aniline is a compound that belongs to the class of perimidine derivatives. Perimidines are nitrogen-containing heterocycles that have gained significant interest due to their diverse biological activities and chemical applications. The structure of this compound consists of a perimidine ring fused to an aniline moiety, making it a fascinating compound for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing perimidine derivatives, including 2-(1H-Perimidin-2-YL)aniline, involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored due to its efficiency and the high yields it produces. The reaction typically requires specific reagents and controlled conditions to ensure the successful formation of the perimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and minimize costs. The use of microwave irradiation can be scaled up with appropriate equipment, and the reaction conditions can be fine-tuned to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Perimidin-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline moiety can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Aplicaciones Científicas De Investigación
2-(1H-Perimidin-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-Perimidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Perimidine-2-thiol derivatives
- 2-substituted-1H-perimidin-1-yl)ethane-1,2-dione derivatives
Uniqueness
2-(1H-Perimidin-2-YL)aniline stands out due to its unique combination of a perimidine ring and an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other perimidine derivatives .
Propiedades
| 137447-15-5 | |
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-(1H-perimidin-2-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10H,18H2,(H,19,20) |
Clave InChI |
KHJVWCPVADEKOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


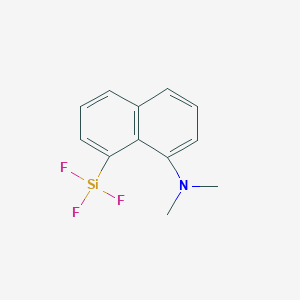

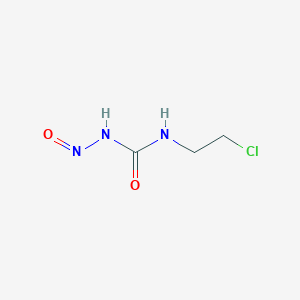
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
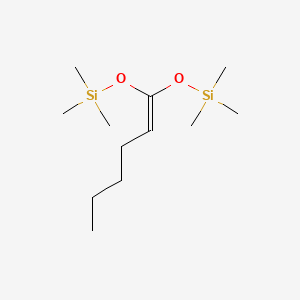
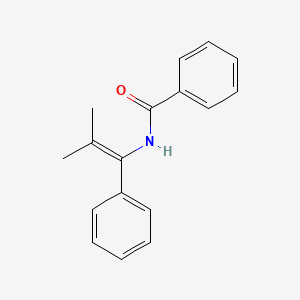
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
